![molecular formula C15H25NO4 B2562683 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid CAS No. 2355617-42-2](/img/structure/B2562683.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid” is a complex organic molecule. It contains a cyclobutane ring, a piperidine ring, and a carboxylic acid group . The piperidine ring is substituted with a tert-butyl carbamate (BOC) group .
Molecular Structure Analysis
The molecular formula of the compound is C28H34N2O6 . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclobutane ring, which is a four-membered carbon ring . The piperidine ring is substituted at the 1-position with a BOC group, and at the 4-position with a cyclobutane-1-carboxylic acid group .Scientific Research Applications
- EN300-1165890 has been investigated for its antibacterial potential. A study described a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid and 1,3-difluorobenzene. These derivatives showed antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
- Substituted 1,2-benzoxazoles, to which EN300-1165890 belongs, are particularly important in pharmaceutical and medicinal fields .
- N-benzylpiperidine benzisoxazole derivatives, including EN300-1165890, selectively inhibit the enzyme acetylcholinesterase (AChE). These compounds are used in Alzheimer’s disease treatment .
- While specific studies on EN300-1165890’s anti-cancer effects are limited, related oxygen vacancy nanomaterials have shown promise in cancer theranostics .
Antibacterial Activity
Pharmaceutical and Medicinal Applications
Acetylcholinesterase Inhibition
Enhanced Anti-Cancer Theranostics
Chemical Synthesis and Structure Confirmation
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-6-4-10(5-7-16)11-8-12(9-11)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHUDJVRQZWAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.